molecular formula C16H24N2O3 B2784361 1-[8-(2,2-dimethylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione CAS No. 2059537-69-6

1-[8-(2,2-dimethylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione

Cat. No.: B2784361
CAS No.: 2059537-69-6
M. Wt: 292.379
InChI Key: DIZLXMIDEXLSPN-UHFFFAOYSA-N
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Description

1-[8-(2,2-dimethylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione is a complex organic compound that features a bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

1-[8-(2,2-dimethylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: Studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. If it is similar to other tropane alkaloids, it could potentially interact with receptors in the nervous system .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its physical properties, chemical reactivity, and biological activity. If it shows promising biological activity, it could potentially be developed into a therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[8-(2,2-dimethylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The reaction conditions often involve the use of a rhodium (II) complex and chiral Lewis acid binary system to ensure high diastereo- and enantioselectivities.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

1-[8-(2,2-dimethylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely, including temperature, solvent, and reaction time, depending on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[8-(2,2-dimethylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione is unique due to its specific structural features, including the pivaloyl group and the pyrrolidine-2,5-dione moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

1-[8-(2,2-dimethylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)15(21)17-10-4-5-11(17)9-12(8-10)18-13(19)6-7-14(18)20/h10-12H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZLXMIDEXLSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C2CCC1CC(C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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